2-フェニル-4-プロパン-2-イリデン-1,3-オキサゾール-5-オン

説明

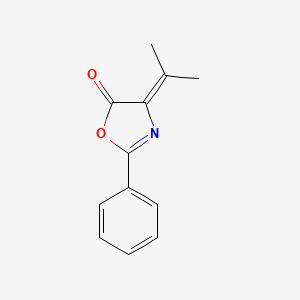

2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 抗菌剤

2-フェニル-4-プロパン-2-イリデン-1,3-オキサゾール-5-オンを含むオキサゾール誘導体は、抗菌作用について研究されてきました . これらの化合物は、さまざまな細菌や真菌に対して潜在的な効果を示しており、新しい抗生物質や抗真菌剤の開発に役立ちます。そのメカニズムは、多くの場合、微生物細胞壁の合成またはタンパク質合成を阻害することにより、これらの病原体の生存に不可欠なプロセスを妨害します。

農業: 殺虫剤と除草剤

農業では、オキサゾール誘導体は殺虫剤や除草剤として使用されています . これらは、さまざまな害虫や雑草に対して作用し、その成長と増殖を阻害します。この用途は、作物の収量増加と植物を有害な種から保護するために特に重要です。

材料科学: ポリマー合成

オキサゾールは、ポリマー合成に不可欠であることが知られています . 問題の化合物は、ポリマー鎖のモノマーまたは架橋剤として使用できる可能性があり、工業用用途に適した特定の機械的および化学的特性を持つ材料の開発に貢献します。

環境科学: 汚染物質の分解

2-フェニル-4-プロパン-2-イリデン-1,3-オキサゾール-5-オンの環境への用途に関する具体的なデータは限られていますが、オキサゾール誘導体は、汚染物質の分解における役割について研究されています . これらは、有害物質を分解する化学反応に関与し、環境浄化に役立つ可能性があります。

生化学: 酵素阻害

生化学では、オキサゾール誘導体は、潜在的な酵素阻害剤として特定されています . これらは、酵素の活性部位に結合し、生化学反応の触媒作用を妨げることができます。この特性は、代謝経路の研究や、特定の酵素を標的とする薬剤の開発に役立ちます。

医薬品研究: 薬物開発

オキサゾールの構造的複雑さは、薬物開発に適した候補としています . これらは、いくつかの市販されている医薬品の構造の一部であり、新しい治療薬の探索において引き続き注目されています。その汎用性により、さまざまな生物学的活性が可能になり、さまざまな疾患の治療に役立てることができます。

生物活性

2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- (CAS No. 4491-47-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an oxazoline ring with an isopropylidene group and a phenyl substituent, contributing to its unique chemical properties. The molecular formula is C13H13NO, with a molecular weight of approximately 201.221 g/mol.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 2-Oxazolin-5-one derivatives. Common methods include:

- Cyclization Reactions : Utilizing amino acids or their derivatives under acidic conditions.

- Condensation Reactions : Involving aldehydes and amines to form the oxazoline ring.

Antimicrobial Properties

Research indicates that 2-Oxazolin-5-one derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, a derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated cytotoxicity against human cancer cells, suggesting its potential as a chemotherapeutic agent.

| Activity | Tested Strains/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 40 µg/mL | Metabolic pathway interference | |

| Anticancer | Human breast cancer cells (MCF-7) | 30 µM | Apoptosis induction via caspases |

Case Studies

-

Antibacterial Activity Study :

A study published in Molecules examined the antibacterial effects of various oxazolinones, including the target compound. The results indicated a dose-dependent inhibition of bacterial growth, with notable efficacy against resistant strains. -

Cytotoxicity Assays :

In another study, derivatives of 2-Oxazolin-5-one were tested against multiple cancer cell lines. The findings revealed that specific modifications to the phenyl group enhanced cytotoxicity, indicating structure-activity relationships that are crucial for drug development.

The biological activity of 2-Oxazolin-5-one is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The oxazoline ring can participate in hydrogen bonding and π-stacking interactions, which may alter enzyme functions or gene expression profiles.

特性

IUPAC Name |

2-phenyl-4-propan-2-ylidene-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXZIPYOMWJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279978 | |

| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-47-8 | |

| Record name | NSC14968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLIDENE-2-PHENYL-5(4H)-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。